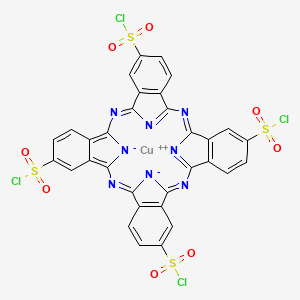
Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper is a complex phthalocyanine derivative. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability. These compounds have a wide range of applications in materials science, catalysis, and medicine due to their unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper typically involves the following steps:
Formation of the Phthalocyanine Core: This is usually achieved by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as copper chloride.
Sulfonation: The phthalocyanine core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonyl groups at specific positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: Phthalocyanine compounds can undergo oxidation reactions, often leading to the formation of oxo-derivatives.
Reduction: These compounds can also be reduced, typically resulting in the formation of reduced phthalocyanine species.
Substitution: Substitution reactions are common, where ligands attached to the metal center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-phthalocyanines, while substitution could result in various ligand-exchanged derivatives.
科学的研究の応用
Chemistry
Catalysis: These compounds are used as catalysts in various organic reactions, including oxidation and reduction processes.
Sensors: Due to their electronic properties, they are employed in the development of chemical sensors.
Biology and Medicine
Photodynamic Therapy: Phthalocyanine derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Imaging: They are also used as contrast agents in imaging techniques like MRI.
Industry
Dyes and Pigments: Their intense coloration makes them valuable as dyes and pigments in the textile and printing industries.
Electronic Devices: They are used in the fabrication of organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper involves its ability to interact with molecular targets through its metal center and macrocyclic structure. This interaction can lead to the generation of reactive species, electron transfer processes, and changes in the electronic properties of the compound, which are crucial for its applications in catalysis and photodynamic therapy.
類似化合物との比較
Similar Compounds
Phthalocyanine: The parent compound without sulfonyl or chloridato groups.
Tetrasulfonyl Phthalocyanine: A derivative with sulfonyl groups but without chloridato ligands.
Tetrachloridato Phthalocyanine: A derivative with chloridato ligands but without sulfonyl groups.
Uniqueness
The uniqueness of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper lies in its combination of sulfonyl and chloridato groups, which impart specific electronic and steric properties that enhance its performance in various applications, particularly in catalysis and photodynamic therapy.
特性
CAS番号 |
28802-09-7 |
|---|---|
分子式 |
C32H12Cl4CuN8O8S4 |
分子量 |
970.1 g/mol |
IUPAC名 |
copper;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonyl chloride |
InChI |
InChI=1S/C32H12Cl4N8O8S4.Cu/c33-53(45,46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(54(34,47)48)2-6-18(22)27(38-30)43-32-24-12-16(56(36,51)52)4-8-20(24)28(40-32)44-31-23-11-15(55(35,49)50)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChIキー |
YODSSZDYIJQXGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)Cl)C8=C5C=CC(=C8)S(=O)(=O)Cl)C9=C4C=CC(=C9)S(=O)(=O)Cl.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


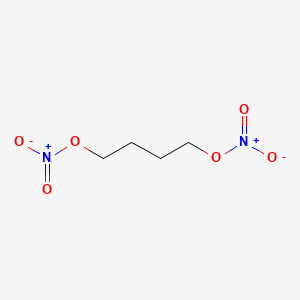
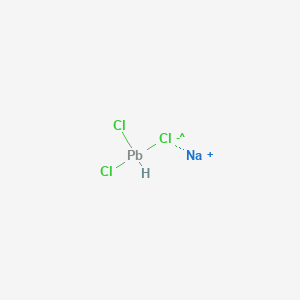
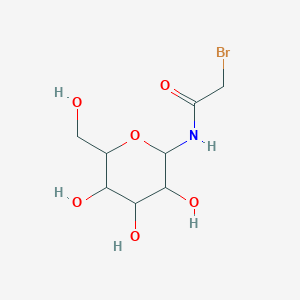
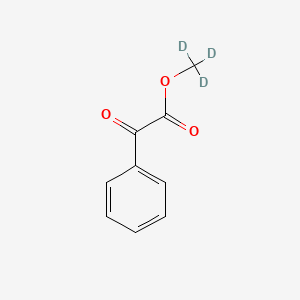

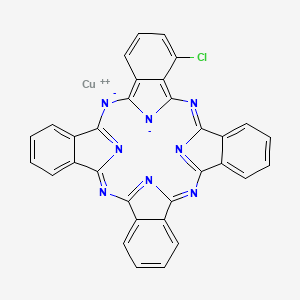
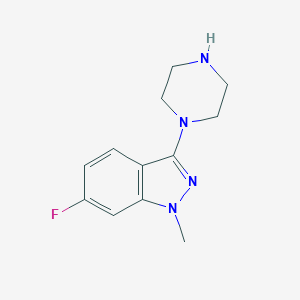
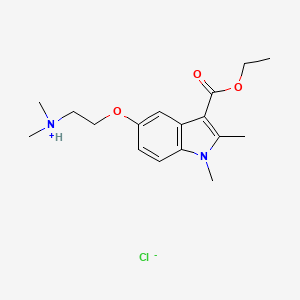
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
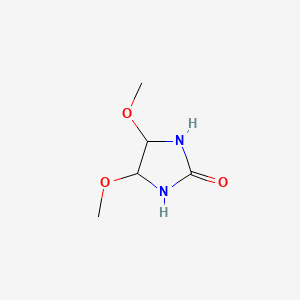
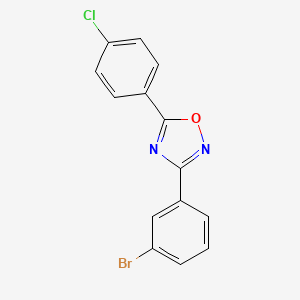
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
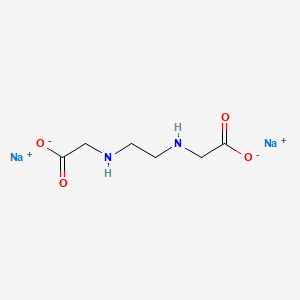
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
